

4-[3-(Dimethylamino)propoxy]aniline as a linker in targeted drug delivery systems

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Compound of Interest

Compound Name: 4-[3-(Dimethylamino)propoxy]aniline

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An Application and Protocol Guide for the Development of **4-[3-(Dimethylamino)propoxy]aniline** as a pH-Sensitive Linker in Targeted Drug Delivery Systems

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Abstract

Targeted drug delivery, particularly through Antibody-Drug Conjugates (ADCs), has revolutionized modern therapeutics by enhancing the specificity and potency of cytotoxic agents. The linker, which connects the targeting moiety to the payload, is a critical component dictating the stability, efficacy, and safety of the conjugate.[1][2] This guide introduces **4-[3-(Dimethylamino)propoxy]aniline** as a novel, conceptually-driven linker for pH-sensitive targeted drug delivery. We will explore its underlying chemical principles, propose a mechanism for pH-dependent payload release, and provide detailed, self-validating protocols for its synthesis, conjugation, and in-vitro validation. This document is intended for researchers, chemists, and drug development professionals seeking to explore new linker technologies for next-generation targeted therapies.

Introduction: The Critical Role of Linker Chemistry

The success of a targeted drug delivery system hinges on its ability to remain stable in systemic circulation (pH ~7.4) and selectively release its therapeutic payload at the site of action.[3] For many cancer therapies, this site is the intracellular environment of a tumor cell, which is accessed via receptor-mediated endocytosis. Following internalization, the conjugate traffics through endosomes and lysosomes, where the pH drops significantly to ~5.0-6.0 and ~4.5-5.0, respectively.[4] This natural pH gradient provides a powerful stimulus for designing "smart" linkers that can trigger drug release.[5]

While various pH-sensitive moieties like hydrazones and acetals are well-established, they can exhibit variable stability and release kinetics.[4][6] The exploration of novel linker scaffolds is therefore essential for tuning the therapeutic index of drug conjugates.

Conceptual Framework: 4-[3-(Dimethylamino)propoxy]aniline as a pH-Triggered Linker

We propose **4-[3-(Dimethylamino)propoxy]aniline** as a novel linker platform. Its structure uniquely combines three key functional components:

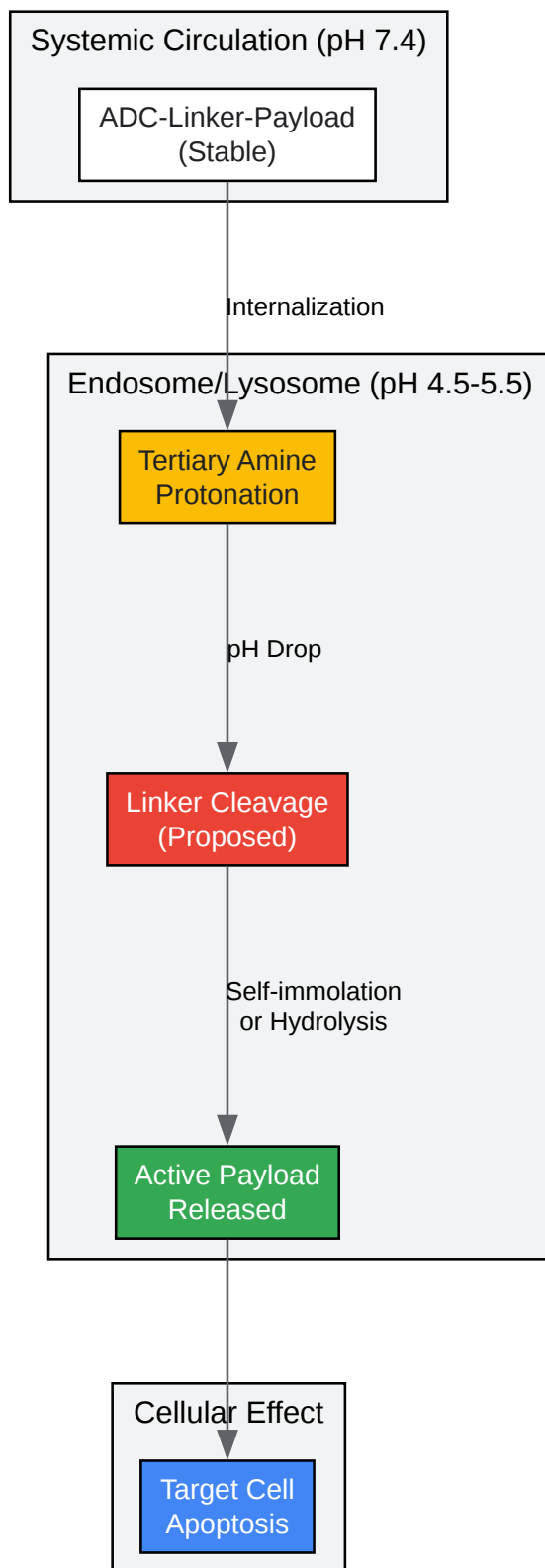
- **An Aromatic Amine (Aniline):** This serves as a versatile attachment point for a payload, often via a carbamate bond, creating a structure analogous to the widely used p-aminobenzyl carbamate (PABC) self-immolative spacer.[7]
- **A Tertiary Amine (Dimethylamino):** With a typical pKa in the range of 9-10, this group is predominantly neutral at physiological pH (7.4) but becomes protonated in the acidic milieu of the endosome/lysosome. This protonation introduces a positive charge, which is hypothesized to be the key trigger for payload release.
- **A Propoxy Spacer:** This flexible alkyl chain provides spatial separation between the aniline attachment point and the pH-sensitive tertiary amine, influencing the kinetics of the cleavage mechanism.

Proposed Mechanism of Action

The proposed mechanism leverages the protonation of the tertiary amine to induce a cascade that leads to payload release. This can occur through two potential, non-mutually exclusive pathways:

- **Pathway A: Intramolecular Cyclization and Elimination:** Upon protonation in the lysosome, the tertiary amine may facilitate an intramolecular cyclization reaction. The aniline nitrogen's lone pair could attack the carbon atom adjacent to the newly formed quaternary ammonium salt, leading to the formation of a transient cyclic intermediate. The subsequent collapse of this intermediate would cleave the propoxy-aniline ether bond, releasing the payload-aniline conjugate, which can then undergo further metabolism.
- **Pathway B: Conformational or Electronic Destabilization:** The introduction of a positive charge in proximity to the aniline-ether linkage could electronically destabilize the bond, making it more susceptible to hydrolysis by lysosomal enzymes.

The validation of this pH-dependent cleavage is the central experimental goal outlined in the protocols below.



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Figure 1: Proposed workflow for an ADC utilizing the **4-[3-(Dimethylamino)propoxy]aniline** linker.

Experimental Protocols

These protocols provide a comprehensive framework for the synthesis, conjugation, and validation of the proposed linker system.

Protocol 1: Synthesis of 4-[3-(Dimethylamino)propoxy]aniline Linker

This protocol describes a two-step synthesis starting from common laboratory reagents.

Objective: To synthesize the linker via a Williamson ether synthesis followed by reduction of a nitro group.

Materials:

- 4-Nitrophenol
- 3-(Dimethylamino)propyl chloride hydrochloride
- Potassium carbonate (K_2CO_3), anhydrous
- N,N-Dimethylformamide (DMF), anhydrous
- Palladium on carbon (Pd/C), 10%
- Hydrazine monohydrate or Hydrogen gas (H_2)
- Methanol (MeOH) or Ethanol (EtOH)
- Ethyl acetate (EtOAc)
- Saturated aqueous sodium bicarbonate ($NaHCO_3$)
- Brine (saturated NaCl solution)
- Magnesium sulfate ($MgSO_4$), anhydrous

- Silica gel for column chromatography

Procedure:

Step 1: Synthesis of 1-(3-(Dimethylamino)propoxy)-4-nitrobenzene

- To a round-bottom flask, add 4-nitrophenol (1.0 eq), potassium carbonate (2.5 eq), and anhydrous DMF.
- Stir the mixture at room temperature for 15 minutes to form the phenoxide.
- Add 3-(Dimethylamino)propyl chloride hydrochloride (1.1 eq) to the mixture.
- Heat the reaction to 80°C and stir overnight under a nitrogen atmosphere.
- Monitor the reaction by TLC (e.g., using 30% EtOAc in hexanes).
- Once complete, cool the reaction to room temperature and pour it into a separatory funnel containing water.
- Extract the aqueous layer three times with EtOAc.
- Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography to yield the desired nitro-intermediate.

Step 2: Reduction to 4-[3-(Dimethylamino)propoxy]aniline

- Dissolve the nitro-intermediate (1.0 eq) from Step 1 in MeOH or EtOH.
- Carefully add 10% Pd/C (approx. 0.1 eq by weight).
- Place the reaction under a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously at room temperature. Alternative: For non-pressurized hydrogenation, add hydrazine monohydrate (3-5 eq) dropwise at room temperature and then gently reflux for 2-4 hours.
- Monitor the reaction by TLC until the starting material is consumed.
- Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

- Rinse the Celite pad with additional solvent (MeOH or EtOH).
- Concentrate the filtrate under reduced pressure to yield the final product, **4-[3-(Dimethylamino)propoxy]aniline**.
- Confirm identity and purity via ^1H NMR, ^{13}C NMR, and Mass Spectrometry.

Protocol 2: Conjugation of Payload and Linker to a Monoclonal Antibody

This protocol details a standard method for conjugating a payload-linker construct to a monoclonal antibody (mAb) via cysteine residues.

Objective: To create a homogeneous ADC by reducing interchain disulfide bonds and reacting the resulting thiols with a maleimide-functionalized payload-linker.

Materials:

- Monoclonal antibody (e.g., Trastuzumab) in PBS
- Payload-linker construct with a maleimide group (Payload-Linker-Maleimide)
- Tris(2-carboxyethyl)phosphine (TCEP) solution, 10 mM
- Dimethyl sulfoxide (DMSO)
- Phosphate Buffered Saline (PBS), pH 7.4
- PD-10 desalting columns
- Centrifugal filter units (30 kDa MWCO)

Procedure:

- Antibody Preparation:
 - Buffer exchange the stock mAb solution into PBS (pH 7.4) using a PD-10 desalting column or centrifugal filtration.
 - Adjust the final mAb concentration to 5-10 mg/mL.^[8]

- Antibody Reduction:
 - Add a 10-fold molar excess of freshly prepared TCEP solution to the antibody solution.[8]
 - Incubate at 37°C for 1-2 hours to partially reduce the interchain disulfide bonds, exposing free thiol groups.[9]
- Drug-Linker Preparation:
 - Dissolve the Payload-Linker-Maleimide construct in DMSO to a stock concentration of 10 mM.
Note: The aniline linker must first be derivatized with a payload and a maleimide-containing spacer.
- Conjugation Reaction:
 - Cool the reduced antibody solution to room temperature.
 - Add a 6- to 8-fold molar excess of the Payload-Linker-Maleimide solution to the reduced antibody. Ensure the final DMSO concentration remains below 10% (v/v).[8]
 - Incubate the reaction at room temperature for 1-2 hours, protected from light.
- Purification of the ADC:
 - Remove unreacted drug-linker and TCEP by buffer exchange into PBS (pH 7.4) using PD-10 desalting columns.
 - Concentrate the purified ADC using centrifugal filter units and store at 4°C.

Figure 2: General workflow for the conjugation of a payload-linker to a monoclonal antibody.

Protocol 3: Characterization and Drug-to-Antibody Ratio (DAR) Determination

Objective: To determine the average number of drugs conjugated per antibody (DAR) and assess the homogeneity of the ADC product.

Methods:

- Hydrophobic Interaction Chromatography (HIC):

- HIC separates ADC species based on hydrophobicity. Since each conjugated drug adds hydrophobicity, species with different numbers of drugs (DAR 0, 2, 4, 6, 8) can be resolved.^[10]
- Procedure: Inject the purified ADC onto a HIC column (e.g., TSKgel Butyl-NPR). Elute with a decreasing salt gradient (e.g., from 1.5 M ammonium sulfate to 0 M).
- Data Analysis: The resulting chromatogram will show peaks corresponding to different DAR values. The average DAR is calculated by integrating the area of each peak and determining the weighted average.^[10]
- Mass Spectrometry (MS):
 - LC-MS analysis of the intact or deglycosylated ADC provides a precise mass for each species.^[10]
 - Procedure: Analyze the ADC using a high-resolution mass spectrometer (e.g., Q-TOF).
 - Data Analysis: Deconvolute the raw mass spectra to obtain the zero-charge masses. The mass difference between the unconjugated mAb and the conjugated species, divided by the mass of the payload-linker, gives the DAR for that species.^[8]

Parameter	Technique	Expected Outcome
Average DAR	HIC-HPLC, LC-MS	A value typically between 3.5 and 4.0 for cysteine conjugation.
Purity/Homogeneity	HIC-HPLC, SEC-HPLC	Low percentage of unconjugated mAb and aggregates.
Identity Confirmation	LC-MS	Mass confirmation of ADC species (DAR 0, 2, 4, etc.).

Protocol 4: In Vitro pH-Dependent Cleavage Assay

This is the key validation experiment for the proposed linker.

Objective: To quantify the rate of payload release from the ADC at physiological pH versus acidic (lysosomal) pH.

Materials:

- Purified ADC

- Assay Buffer A: PBS, pH 7.4
- Assay Buffer B: Sodium Citrate or Acetate Buffer, pH 5.5
- Incubator at 37°C
- LC-MS system for payload quantification

Procedure:

- Prepare two sets of ADC samples by diluting the stock ADC into Assay Buffer A (pH 7.4) and Assay Buffer B (pH 5.5) to a final concentration of 1 mg/mL.
- Incubate both sets at 37°C.
- At specified time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot from each sample.
- Immediately precipitate the antibody from the aliquot by adding 3 volumes of ice-cold acetonitrile.
- Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the protein.
- Collect the supernatant, which contains the released payload.
- Analyze the supernatant by LC-MS to quantify the concentration of the free payload. Use a standard curve of the pure payload for accurate quantification.
- Data Analysis: Plot the percentage of released payload versus time for both pH conditions. A successful pH-sensitive linker will show minimal release at pH 7.4 and significant, time-dependent release at pH 5.5.

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